9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Vorbereitungsmethoden
The synthesis of 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, modern methods have employed transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . Industrial production methods may involve microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can be used to form more complex fused ring systems.
Wissenschaftliche Forschungsanwendungen
9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits antiviral, antitumor, and antidiabetic activities, making it a potential candidate for drug development
Materials Science: This compound is used in the development of optoelectronic devices, including light-emitting diodes (LEDs) and sensors.
Energy Storage: It has been explored as a stable anolyte for nonaqueous redox flow batteries, offering high solubility and low reduction potential.
Biological Studies: Its ability to intercalate into DNA makes it useful for studying DNA interactions and developing DNA-targeting drugs.
Wirkmechanismus
The primary mechanism of action for 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells and antiviral activity . Additionally, it can inhibit DNA topoisomerase II activity, further contributing to its antitumor properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline include:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
Cryptolepine: Another indole-based compound with cytotoxic properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pthalazine, Quinazolines, and Cinnolenes: These compounds are structurally related to quinoxalines and have similar applications.
Eigenschaften
Molekularformel |
C18H17N3 |
---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
9-methyl-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-10-21-16-9-8-12(2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-9,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
OQRONFLSLXOYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.